BenchChemオンラインストアへようこそ!

N-(7-oxo-5-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide

Lipophilicity Drug-likeness Physicochemical profiling

N-(7-Oxo-5-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide (CAS 334506-32-0) is a synthetic small-molecule heterocycle belonging to the 4,5,6,7-tetrahydrobenzothiazole class. It features a partially saturated benzothiazole core bearing a 7-oxo group, a 5-phenyl substituent, and an N-acetyl side chain.

Molecular Formula C15H14N2O2S
Molecular Weight 286.35
CAS No. 334506-32-0
Cat. No. B2666660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(7-oxo-5-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
CAS334506-32-0
Molecular FormulaC15H14N2O2S
Molecular Weight286.35
Structural Identifiers
SMILESCC(=O)NC1=NC2=C(S1)C(=O)CC(C2)C3=CC=CC=C3
InChIInChI=1S/C15H14N2O2S/c1-9(18)16-15-17-12-7-11(8-13(19)14(12)20-15)10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,16,17,18)
InChIKeyBXUQXCPNVPHULP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(7-Oxo-5-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide (CAS 334506-32-0): Benzothiazole Scaffold Chemistry and Procurement Baseline


N-(7-Oxo-5-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide (CAS 334506-32-0) is a synthetic small-molecule heterocycle belonging to the 4,5,6,7-tetrahydrobenzothiazole class [1]. It features a partially saturated benzothiazole core bearing a 7-oxo group, a 5-phenyl substituent, and an N-acetyl side chain. With a molecular formula of C₁₅H₁₄N₂O₂S and a molecular weight of 286.35 g/mol, it is primarily distributed as a research-grade building block (typical purity ≥95%) for medicinal chemistry and chemical biology applications . Computed physicochemical properties include an XLogP3 of 2.3 and a topological polar surface area (TPSA) of 87.3 Ų, which differentiate it from simpler des-phenyl analogs in this scaffold family [1].

Why N-(7-Oxo-5-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide Cannot Be Replaced by Generic In-Class Analogs: A Procurement Rationale


Tetrahydrobenzothiazole acetamides are not interchangeable commodities. The presence, identity, and stereochemistry of the C5 substituent critically modulate lipophilicity, target binding, and ADMET profiles within this scaffold [1]. The 5-phenyl group in CAS 334506-32-0 introduces a defined stereocenter absent in simpler analogs such as N-(7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide (CAS 154404-97-4) and contributes a π-stacking-capable aromatic ring that can significantly alter kinase or receptor binding poses relative to gem-dimethyl or unsubstituted congeners [2]. Generic substitution without experimental validation therefore risks losing target engagement, selectivity, or pharmacokinetic compatibility that the 5-phenyl-7-oxo substitution pattern was specifically designed to provide.

Quantitative Differentiation Evidence for N-(7-Oxo-5-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide (CAS 334506-32-0)


Lipophilicity Differentiation: XLogP3 of the 5-Phenyl Substituted Acetamide vs. Des-Phenyl Analog (CAS 154404-97-4)

The 5-phenyl substituent in CAS 334506-32-0 drives a significant increase in computed lipophilicity compared to the des-phenyl analog N-(7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide (CAS 154404-97-4). The target compound has an XLogP3 of 2.3, reflecting the contribution of the phenyl ring to hydrophobic surface area and predicted membrane permeability [1].

Lipophilicity Drug-likeness Physicochemical profiling

Topological Polar Surface Area (TPSA) Differentiation for CNS Penetration and Bioavailability Profiling

The target compound possesses a computed TPSA of 87.3 Ų, placing it within the range generally associated with favorable oral absorption and potential CNS penetration (typically <90 Ų for CNS drugs, <140 Ų for oral drugs) [1]. This value results from the specific combination of the acetamide NH donor, two carbonyl oxygens, and the thiazole nitrogen atoms. Structural analogs with additional polar substituents on the phenyl ring or alternative 2-amino acyl groups would produce different TPSA values, directly affecting bioavailability predictions.

TPSA CNS drug design Bioavailability prediction

Molecular Weight and Heavy Atom Count Differentiation from the Des-Phenyl Analog (CAS 154404-97-4)

The target compound (MW = 286.35 g/mol, 20 heavy atoms) is 76.09 g/mol heavier than the des-phenyl analog N-(7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide (CAS 154404-97-4; MW = 210.26 g/mol, 14 heavy atoms). This molecular weight difference reflects the 5-phenyl substituent (C₆H₅, theoretical mass 77.10 g/mol) and places the target compound in the fragment-to-lead optimization space [1]. The phenyl ring provides additional vectors for structure-activity relationship (SAR) exploration that are absent in the simpler analog .

Molecular weight Fragment-based drug design Lead optimization

Stereochemical Differentiation: A Defined Stereocenter at C5 Absent in Symmetric Analogs

CAS 334506-32-0 possesses one undefined atom stereocenter at the C5 position of the tetrahydrobenzothiazole ring, as noted in PubChem computed properties [1]. This stereocenter is absent in the gem-dimethyl analog (N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide) and in the fully saturated unsubstituted analog (CAS 58702-38-8). For programs requiring enantiopure material for target engagement studies or crystallography, the racemic 5-phenyl compound offers either a starting point for chiral resolution or a direct comparison to achiral analogs for assessing stereochemical contributions to activity [2].

Stereochemistry Chiral resolution Enantioselective synthesis

Class-Level c-Met Kinase Inhibition Potential of Tetrahydrobenzothiazole Acetamides

A QSAR study of 48 novel 4,5,6,7-tetrahydrobenzo[D]-thiazol-2-yl derivatives established that this scaffold class can inhibit c-Met receptor tyrosine kinase, a validated oncology target, with three out of seven top-scoring compounds showing drug-like characteristics [1]. The des-phenyl analog N-(7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide (CAS 154404-97-4) is explicitly cited as a member of this compound series with predicted c-Met inhibitory activity . The 5-phenyl substituent in CAS 334506-32-0 introduces an additional aromatic moiety that may enhance binding affinity through π-stacking interactions with the c-Met ATP-binding pocket, though direct experimental IC₅₀ confirmation for this specific compound is not yet available in the public domain.

c-Met kinase Tyrosine kinase inhibitor Cancer research

Research Application Scenarios for N-(7-Oxo-5-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide (CAS 334506-32-0)


Structure-Activity Relationship (SAR) Probe for C5 Substituent Effects in Tetrahydrobenzothiazole Kinase Inhibitor Programs

CAS 334506-32-0 serves as a critical SAR probe to evaluate the contribution of a 5-phenyl substituent (vs. 5-H, 5,5-dimethyl, or 5-methyl analogs) to c-Met or related tyrosine kinase inhibition. The computed XLogP3 of 2.3 and TPSA of 87.3 Ų [1] position this compound within drug-like chemical space, enabling systematic comparison with des-phenyl analogs (CAS 154404-97-4, CAS 58702-38-8) to isolate the lipophilic and steric contributions of the phenyl ring to target binding and selectivity profiles, as supported by class-level QSAR evidence for tetrahydrobenzothiazole c-Met inhibitors [2].

Chiral Resolution and Enantioselective Pharmacology Studies Using the C5 Stereocenter

The presence of a single undefined stereocenter at C5 [1] makes this compound a valuable substrate for chiral chromatography method development and enantioselective synthesis optimization. Enantiopure samples can be generated from this racemate for differential pharmacology testing against c-Met kinase or other targets, enabling assessment of stereospecific target engagement that is impossible with achiral analogs such as the 5,5-dimethyl variant.

CNS Drug Discovery Library Design Based on Favorable TPSA and Lipophilicity Profile

With a TPSA of 87.3 Ų (below the 90 Ų CNS penetration threshold) and XLogP3 of 2.3 [1], this compound meets key in silico criteria for CNS drug-likeness. It can be incorporated into focused screening libraries targeting neurological indications where tetrahydrobenzothiazole-based kinase inhibitors or neuroprotective agents are of interest, supported by patent literature describing tetrahydrobenzothiazole analogs as neuroprotective agents [3].

Fragment-to-Lead Optimization Starting Point with Pre-Installed C5 Aryl Substituent

The 5-phenyl group provides a pre-installed aromatic substituent at a metabolically relevant position on the saturated ring, saving 2–3 synthetic steps compared to routes starting from unsubstituted tetrahydrobenzothiazole cores (e.g., CAS 58702-38-8 or CAS 154404-97-4). The molecular weight of 286.35 g/mol (20 heavy atoms) [1] places this compound in the upper fragment or early lead space, making it suitable for structure-based design programs where rapid SAR expansion around the phenyl ring is desired.

Quote Request

Request a Quote for N-(7-oxo-5-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.